![molecular formula C30H26N8O2 B14608220 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide CAS No. 61038-75-3](/img/structure/B14608220.png)
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a benzamide moiety, and a diazenyl linkage to a pyrimidine ring substituted with aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the diazotization of 4-methoxybenzamide followed by coupling with 2,4,6-trianilinopyrimidine. The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the desired diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The aniline groups on the pyrimidine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline and 2,4,6-trianilinopyrimidine.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage can undergo cleavage, releasing active intermediates that can modulate biological pathways. The aniline groups on the pyrimidine ring may also participate in hydrogen bonding or π-π interactions with target proteins, influencing their activity.
類似化合物との比較
Similar Compounds
4-Methoxybenzamide: Lacks the diazenyl and pyrimidine moieties, making it less complex.
2,4,6-Trianilinopyrimidine: Lacks the methoxybenzamide moiety, affecting its overall reactivity and applications.
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]aniline: Similar structure but with an aniline group instead of a benzamide moiety.
Uniqueness
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, diazenyl linkage, and pyrimidine ring with aniline substitutions makes it a versatile compound for various applications.
特性
CAS番号 |
61038-75-3 |
|---|---|
分子式 |
C30H26N8O2 |
分子量 |
530.6 g/mol |
IUPAC名 |
4-methoxy-3-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide |
InChI |
InChI=1S/C30H26N8O2/c1-40-25-18-17-20(27(31)39)19-24(25)37-38-26-28(32-21-11-5-2-6-12-21)35-30(34-23-15-9-4-10-16-23)36-29(26)33-22-13-7-3-8-14-22/h2-19H,1H3,(H2,31,39)(H3,32,33,34,35,36) |
InChIキー |
PVEXTSNHFVYFGP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)
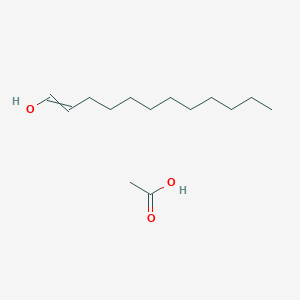

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)

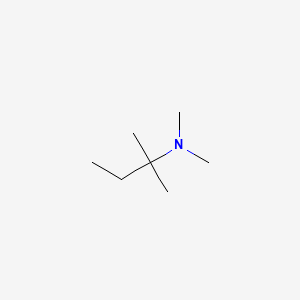

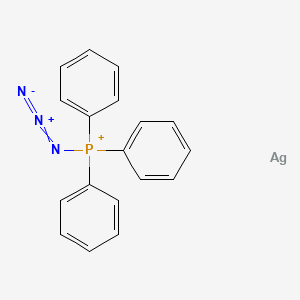
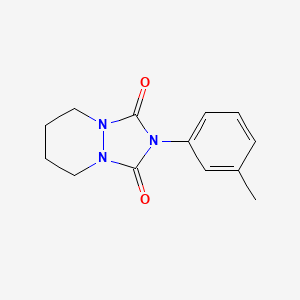
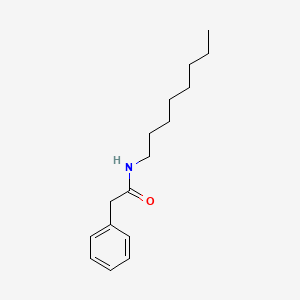

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
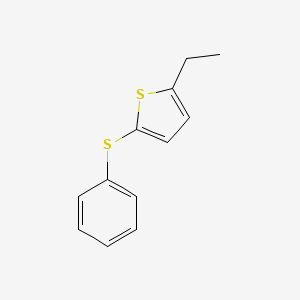
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
